Ethyl 2-amino-2-phenylpropanoate
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Overview
Description
Ethyl 2-amino-2-phenylpropanoate is an organic compound with the molecular formula C₁₁H₁₅NO₂. It is a derivative of phenylalanine, an essential amino acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
The mode of action of Ethyl 2-amino-2-phenylpropanoate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may potentially affect a variety of biochemical pathways.
Pharmacokinetics
A compound with a similar structure, ®-ethyl 2-amino-3-phenylpropanoate hydrochloride, has been reported to have high gastrointestinal absorption and to be blood-brain barrier permeant .
Biochemical Analysis
Cellular Effects
Phenylalanine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Phenylalanine derivatives are known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenylalanine with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include steps such as esterification, where the carboxyl group of phenylalanine is converted into an ester group using ethanol and an acid catalyst.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Ethyl 2-amino-2-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Ethyl 2-amino-2-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-phenylpropanoate: Lacks the amino group, making it less reactive in certain biochemical pathways.
2-Phenylalanine: The parent compound, which has a carboxyl group instead of an ester group.
Ethyl 2-amino-3-phenylpropanoate: Differs in the position of the amino group, affecting its reactivity and interactions
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for research and industrial purposes.
Properties
IUPAC Name |
ethyl 2-amino-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIZIUDFZIBLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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